Cas no 2680625-30-1 (2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid)

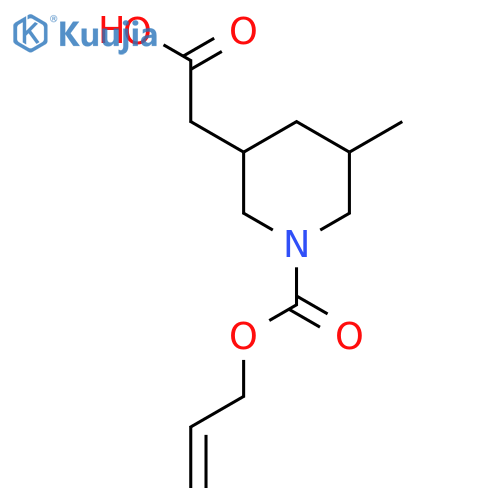

2680625-30-1 structure

商品名:2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid

2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2680625-30-1

- 2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid

- EN300-28277328

- 2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid

-

- インチ: 1S/C12H19NO4/c1-3-4-17-12(16)13-7-9(2)5-10(8-13)6-11(14)15/h3,9-10H,1,4-8H2,2H3,(H,14,15)

- InChIKey: RTNSPKPNIIGEFW-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)C(N1CC(C)CC(CC(=O)O)C1)=O

計算された属性

- せいみつぶんしりょう: 241.13140809g/mol

- どういたいしつりょう: 241.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28277328-0.05g |

2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |

2680625-30-1 | 95.0% | 0.05g |

$1176.0 | 2025-03-19 | |

| Enamine | EN300-28277328-2.5g |

2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |

2680625-30-1 | 95.0% | 2.5g |

$2745.0 | 2025-03-19 | |

| Enamine | EN300-28277328-10.0g |

2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |

2680625-30-1 | 95.0% | 10.0g |

$6020.0 | 2025-03-19 | |

| Enamine | EN300-28277328-0.5g |

2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |

2680625-30-1 | 95.0% | 0.5g |

$1344.0 | 2025-03-19 | |

| Enamine | EN300-28277328-5.0g |

2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |

2680625-30-1 | 95.0% | 5.0g |

$4060.0 | 2025-03-19 | |

| Enamine | EN300-28277328-1g |

2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |

2680625-30-1 | 1g |

$1400.0 | 2023-09-09 | ||

| Enamine | EN300-28277328-10g |

2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |

2680625-30-1 | 10g |

$6020.0 | 2023-09-09 | ||

| Enamine | EN300-28277328-1.0g |

2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |

2680625-30-1 | 95.0% | 1.0g |

$1400.0 | 2025-03-19 | |

| Enamine | EN300-28277328-0.1g |

2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |

2680625-30-1 | 95.0% | 0.1g |

$1232.0 | 2025-03-19 | |

| Enamine | EN300-28277328-0.25g |

2-{5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid |

2680625-30-1 | 95.0% | 0.25g |

$1288.0 | 2025-03-19 |

2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

2680625-30-1 (2-{5-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-3-yl}acetic acid) 関連製品

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量